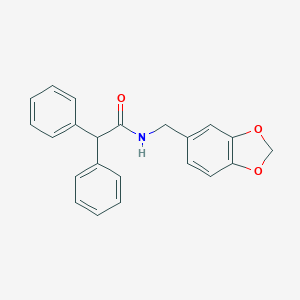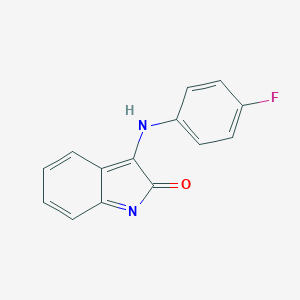![molecular formula C27H31N3O6S B188007 N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide CAS No. 6069-94-9](/img/structure/B188007.png)
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide, commonly known as "Compound X," is a synthetic compound that has been the subject of extensive research in recent years. This compound has shown great potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
Compound X has shown great potential in various scientific research applications. It has been extensively studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a tool compound for studying the role of certain enzymes and receptors in various physiological processes.
作用机制
The mechanism of action of Compound X involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been shown to improve cognitive function in patients with Alzheimer's disease. In addition, Compound X has been shown to bind to specific receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
生化和生理效应
Compound X has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in patients with Alzheimer's disease by increasing the levels of acetylcholine in the brain. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of Compound X is its versatility in various scientific research applications. It has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. In addition, it has shown great potential as a drug candidate for the treatment of various diseases. However, one of the limitations of Compound X is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research on Compound X. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of the compound's properties, such as its solubility and bioavailability, to improve its efficacy as a drug candidate. In addition, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various scientific fields.
合成方法
The synthesis of Compound X involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxyphenylpiperazine, followed by the reaction of the resulting compound with benzenesulfonyl chloride. The final product is obtained by purifying the compound through recrystallization. This synthesis method has been optimized to ensure high yields and purity of the final product.
属性
CAS 编号 |
6069-94-9 |
|---|---|
产品名称 |
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
分子式 |
C27H31N3O6S |
分子量 |
525.6 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C27H31N3O6S/c1-34-21-13-14-24(26(19-21)36-3)30(37(32,33)22-9-5-4-6-10-22)20-27(31)29-17-15-28(16-18-29)23-11-7-8-12-25(23)35-2/h4-14,19H,15-18,20H2,1-3H3 |
InChI 键 |
YNTJQOJGKCUOOP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)OC |
规范 SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



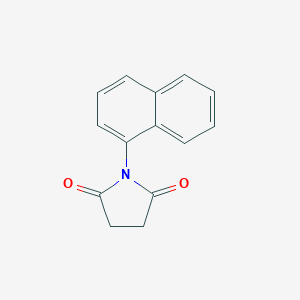
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
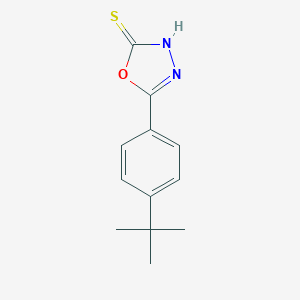
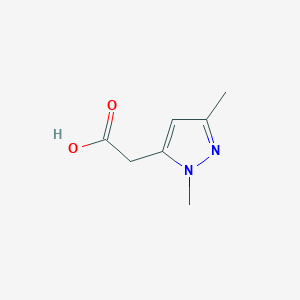
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
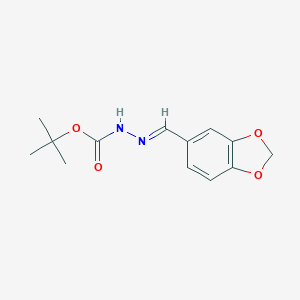
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
